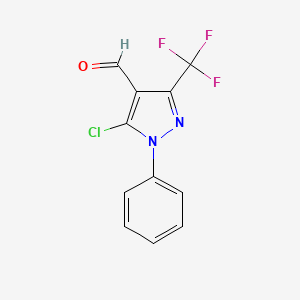

5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

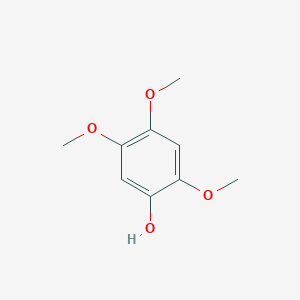

5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 318288-78-7 . It has a molecular weight of 274.63 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde . The InChI code for this compound is 1S/C11H6ClF3N2O/c12-10-8(6-18)9(11(13,14)15)16-17(10)7-4-2-1-3-5-7/h1-6H .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines : This research presents a straightforward synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, using 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde. The synthesis involves microwave-assisted treatment and Sonogashira-type cross-coupling, resulting in the formation of pyrazolo[4,3-c]pyridines and their oxides (Palka et al., 2014).

Crystal Structure of Pyrazole Derivatives : A study focusing on the crystal structure of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives, revealing insights into the molecular conformation and intermolecular interactions in these compounds (Xu & Shi, 2011).

Formation of Bipyrazoles from Pyrazole Precursors : This research details the synthesis of reduced 3,4'-bipyrazoles from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde. The molecular structures and supramolecular assembly of these compounds are also discussed (Cuartas et al., 2017).

Chemical Reactions and Applications

Sonogashira-Type Reactions : This study explores the use of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions. These reactions are significant in the synthesis of various alkynes, leading to new chemical entities (Vilkauskaitė et al., 2011).

Synthesis of Novel Pyrazole Derivatives : This research presents the synthesis of new 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, using Vilsmeier-Haack reagent. The structures of these compounds were confirmed by various spectroscopic methods (Hu et al., 2010).

Antimicrobial and Antioxidant Properties : A study on the synthesis of new pyrazole derivatives containing triazolyl groups, examining their in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds showed significant antimicrobial and antioxidant activities, indicating their potential as therapeutic agents (Bhat et al., 2016).

Synthesis of Chalcone Derivatives : This research involves synthesizing chalcone-like derivatives from 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde under ultrasonication conditions. These derivatives were further analyzed for their structures and potential applications (Trilleras et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O/c12-10-8(6-18)9(11(13,14)15)16-17(10)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWVMJDFQNRXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-(4,4-difluorocyclohexyl)azetidin-1-yl]propan-1-one](/img/structure/B2369291.png)

![N-(3-chloro-2-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2369294.png)

![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2369296.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)

![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369304.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2369309.png)

![N-(4-bromophenyl)-1-pyridin-3-yl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2369312.png)